molecular formula C22H22N6O2S B13793262 2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole

2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole

Cat. No.: B13793262
M. Wt: 434.5 g/mol
InChI Key: QQCLDHVMRNBILX-UHFFFAOYSA-N
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Description

Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is a complex organic compound that features a benzothiazole core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the benzodioxole and tetrazole moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The benzothiazole core and functional groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is unique due to its combination of benzothiazole, benzodioxole, and tetrazole moieties, which confer distinct chemical properties and biological activities. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C22H22N6O2S/c1-2-4-20-17(3-1)23-22(31-20)16-7-9-27(10-8-16)13-21-24-25-26-28(21)12-15-5-6-18-19(11-15)30-14-29-18/h1-6,11,16H,7-10,12-14H2

InChI Key

QQCLDHVMRNBILX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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